molecular formula C28H39N6O8P B610766 1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester CAS No. 1159500-34-1

1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester

Cat. No. B610766
M. Wt: 618.63
InChI Key: FYXHWMQPCJOJCH-GMAHTHKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selatogrel, also known as ACT-246475, is a reversible, selective, and potent antagonist of the platelet P2Y12 receptor. It therefore acts as a platelet aggregation inhibitor. Selatogrel dose-dependently blocks thrombus formation and displays a wide therapeutic window.

Scientific Research Applications

Synthesis and Development of Novel Compounds

A key area of research for 1-Piperazinecarboxylic acid derivatives involves the synthesis of novel compounds. For instance, the development of new piperazine substituted quinolones, as described by Fathalla and Pazdera (2017), highlights the importance of these derivatives in creating new chemical entities. They developed a series of piperazine derivatives via a condensation process, which could serve as a foundation for further chemical exploration (Fathalla & Pazdera, 2017).

Application in Antimicrobial Studies

1-Piperazinecarboxylic acid derivatives have been investigated for their antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives of piperazine and evaluated their in vitro antimicrobial activity, finding variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Polyamide Synthesis Involving Piperazine

Research by Hattori and Kinoshita (1979) on the synthesis of polyamides containing uracil and adenine, where piperazine was used, demonstrates the compound's utility in polymer chemistry. Their work involved creating polyamides with molecular weights ranging from 1000–5000, which were soluble in water (Hattori & Kinoshita, 1979).

Development of Anti-Inflammatory and Analgesic Agents

A study by Abu‐Hashem et al. (2020) on the synthesis of novel benzodifuranyl derivatives, which included piperazine, highlighted their potential as anti-inflammatory and analgesic agents. This research presents another dimension of the therapeutic potential of piperazine derivatives (Abu‐Hashem et al., 2020).

Investigations in Neuropharmacology

The work by Bigge et al. (1989) on the development of 4-(3-phosphonopropyl)-2-piperazinecarboxylic acid (CPP), a compound structurally related to 1-Piperazinecarboxylic acid, sheds light on its relevance in neuropharmacology. CPP was explored as a potential N-methyl-D-aspartate (NMDA) receptor antagonist, an area of significant interest in neuroscience research (Bigge et al., 1989).

properties

CAS RN

1159500-34-1

Product Name

1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester

Molecular Formula

C28H39N6O8P

Molecular Weight

618.63

IUPAC Name

((R)-3-(4-(butoxycarbonyl)piperazin-1-yl)-2-(6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxamido)-3-oxopropyl)phosphonic acid

InChI

InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m0/s1

InChI Key

FYXHWMQPCJOJCH-GMAHTHKFSA-N

SMILES

O=C(N1CCN(C([C@@H](NC(C2=NC(C3=CC=CC=C3)=NC(N4CC[C@@H](C4)OC)=C2)=O)CP(O)(O)=O)=O)CC1)OCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACT-246475;  ACT 246475;  ACT246475;  Selatogrel.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester
Reactant of Route 2
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester
Reactant of Route 3
Reactant of Route 3
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester
Reactant of Route 4
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester
Reactant of Route 5
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester
Reactant of Route 6
1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-1-oxo-3-phosphonopropyl]-, 1-butyl ester

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